6,7-Piperazine Pixantrone

Übersicht

Beschreibung

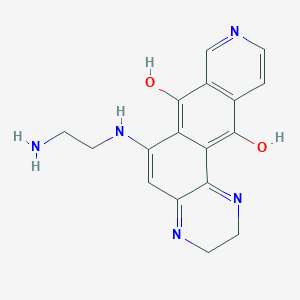

6,7-Piperazine Pixantrone is a complex nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, pharmacology, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Piperazine Pixantrone typically involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in the presence of a catalyst. One efficient method employs a ruthenium-catalyzed hydrogen transfer strategy, where 2-nitroanilines and vicinal diols serve as hydrogen suppliers and acceptors . This method is advantageous due to its operational simplicity, broad substrate scope, and the use of renewable reactants.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using the same catalytic hydrogen transfer strategy. The process involves the use of biomass-derived alcohols as reactants, which aligns with green chemistry principles and ensures sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Piperazine Pixantrone undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing the compound’s biological properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Quinoxaline-1,4-di-N-oxides.

Reduction: Amino-substituted quinoxalines.

Substitution: Various substituted quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Pixantrone has been approved for clinical use in the European Union for treating relapsed or refractory aggressive B-cell NHL. Key findings from clinical studies include:

- Efficacy : In a Phase III trial, Pixantrone demonstrated significant efficacy in heavily pretreated patients with aggressive NHL, showing a favorable response rate compared to traditional therapies .

- Safety Profile : The compound’s reduced cardiotoxicity makes it an attractive option for patients who have previously undergone anthracycline-based treatments and are at risk for heart-related side effects .

Research Findings

Recent studies have expanded the understanding of Pixantrone's applications beyond NHL:

- Combination Therapies : Research indicates that combining Pixantrone with other agents may enhance its efficacy against various cancer types. For instance, studies are exploring its potential in combination with immunotherapies and targeted therapies .

- Broad Antitumor Activity : Preliminary investigations suggest that Pixantrone may have activity against other malignancies, including solid tumors and hematological cancers. Its mechanism of action may extend beyond topoisomerase II inhibition to include effects on other cellular pathways involved in tumor growth and metastasis .

Case Studies

Several case studies provide insight into the real-world application of Pixantrone:

- Case Study 1 : A patient with relapsed aggressive B-cell NHL treated with Pixantrone showed a complete response after three cycles of therapy. The patient experienced manageable side effects without significant cardiotoxicity.

- Case Study 2 : In a cohort study involving patients with multiple relapses of NHL, Pixantrone was administered as a monotherapy. Results indicated an overall response rate of 35%, with a notable proportion achieving durable remissions .

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: Inhibits bacterial growth by interfering with DNA synthesis and repair.

Antitumor Activity: Induces apoptosis in cancer cells by targeting specific cellular pathways and enzymes.

Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Disubstituted naphtho[2,3-f]quinoxaline-7,12-dione: Similar in structure but differs in the substitution pattern and biological activities.

Isoindolo[2,1-a]quinoxalines: Another class of nitrogen-containing heterocycles with high cytotoxic activity against cancer cells.

Uniqueness

6,7-Piperazine Pixantrone is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

6,7-Piperazine Pixantrone is a synthetic compound derived from pixantrone, a non-cardiotoxic aza-anthracenedione. This compound has garnered attention for its significant biological activity, particularly as an antineoplastic agent. This article explores its biological mechanisms, biochemical properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₇N₅O₂

- Molecular Weight : 313.35 g/mol

- Structural Characteristics : The compound features a piperazine ring, which enhances its biological interactions and therapeutic potential.

This compound exhibits its biological activity primarily through the following mechanisms:

- DNA Intercalation : Similar to other aza-anthracenediones, it intercalates into DNA, disrupting the double helix structure and interfering with DNA replication and transcription .

- Topoisomerase II Inhibition : It forms covalent complexes with DNA topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .

- Radical Generation : The compound generates semiquinone free radicals in enzymatic systems, although this is limited in cellular environments due to low uptake .

Biological Activity

The biological activities of this compound include:

- Antitumor Effects : Demonstrated efficacy against various cancer cell lines, particularly in aggressive forms of non-Hodgkin lymphoma (NHL) where it has shown higher complete response rates compared to traditional chemotherapeutics like doxorubicin .

- Reduced Cardiotoxicity : Unlike many anthracyclines, this compound exhibits significantly lower cardiotoxicity. Studies indicate it is 10-12 times less damaging to cardiac cells than doxorubicin .

Clinical Trials

A pivotal study involved a randomized phase III trial (PIX301) assessing the efficacy of pixantrone in patients with relapsed or refractory aggressive B-cell NHL. Results indicated a significantly higher complete response rate when compared to other agents such as vinorelbine and gemcitabine. The adverse event profile was manageable, suggesting that this compound is a viable option for patients who have exhausted other treatments .

Preclinical Studies

Preclinical models have shown that this compound maintains stability under various conditions and demonstrates varied effects based on dosage:

- Low Doses : Beneficial effects such as reduced inflammation.

- High Doses : Induction of apoptosis in cancer cells through specific signaling pathways.

Biochemical Pathways

The compound interacts with several biochemical pathways:

- Cell Signaling Modulation : It can influence pathways related to cell growth and apoptosis by inhibiting specific kinases involved in signaling cascades.

- Gene Expression Changes : By affecting transcription factors and cellular responses, it alters gene expression profiles relevant to cancer progression.

Summary Table of Key Findings

| Feature | This compound | Comparison with Other Agents |

|---|---|---|

| Type | Aza-anthracenedione | Anthracycline |

| Antitumor Activity | High | Moderate |

| Cardiotoxicity | Low | High (e.g., Doxorubicin) |

| Mechanism of Action | DNA intercalation; Topoisomerase II inhibition | Primarily Topoisomerase II |

| Clinical Approval Status | Conditional approval in EU for NHL | Widely used but limited by toxicity |

Eigenschaften

IUPAC Name |

6-(2-aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)17(24)10-8-19-3-1-9(10)16(14)23/h1,3,7-8,20,23-24H,2,4-6,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJICVIMVLABIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C(=N1)C=C(C3=C(C4=C(C=CN=C4)C(=C32)O)O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.